
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione
Overview
Description
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione, also known as PD173074, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound was first identified as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1) and has since been shown to have activity against other FGFR isoforms as well as other receptor tyrosine kinases (RTKs).
Mechanism of Action
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione is a potent and selective inhibitor of FGFR1, with an IC50 of 25 nM. It binds to the ATP-binding pocket of the kinase domain and prevents phosphorylation of downstream signaling molecules. In addition to FGFR1, 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has also been shown to inhibit other FGFR isoforms as well as other RTKs, including platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
In preclinical studies, 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has been shown to inhibit tumor growth and angiogenesis in a variety of cancer types, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer effects, 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione is its high potency and selectivity for FGFR1. This allows for more specific targeting of FGFR1 signaling and may reduce the risk of off-target effects. However, one limitation of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione is its poor solubility in aqueous solutions, which may limit its use in in vivo studies.
Future Directions
For research on 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione include the development of more potent and selective FGFR inhibitors, as well as the investigation of its potential therapeutic applications in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanisms underlying its anticancer effects and to identify biomarkers that can be used to predict response to treatment.
Scientific Research Applications
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR1 is overexpressed in a variety of cancer types, including breast, lung, and prostate cancer, and has been implicated in tumor growth and metastasis. 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has been shown to inhibit FGFR1 signaling and suppress tumor growth in preclinical models of cancer.
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDQLSNHBSOBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333061 | |
| Record name | 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
CAS RN |
16332-89-1 | |
| Record name | 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




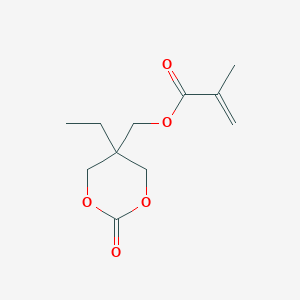
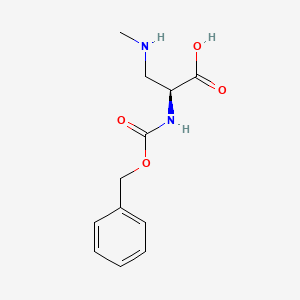

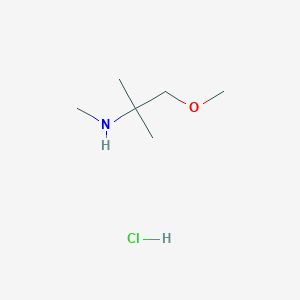
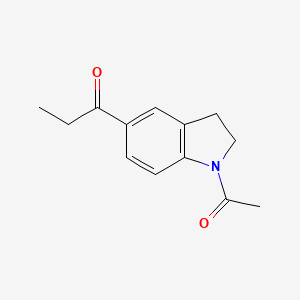
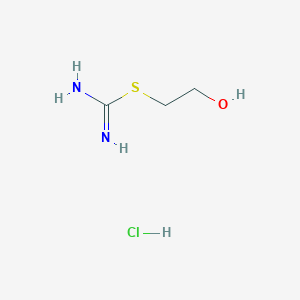
![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)
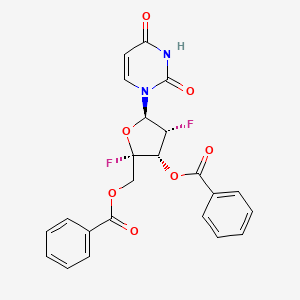
![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)

